

Phenylmethyl N-(8-bromoocetyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Phenylmethyl N-(8-bromoocetyl)carbamate
Cat. No.:	B15602226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Phenylmethyl N-(8-bromoocetyl)carbamate**, a bifunctional organic molecule incorporating a carbamate linkage and a terminal alkyl bromide. This document details its chemical structure, a proposed synthetic pathway, and expected analytical data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding and utilizing this compound for further investigation and application.

Chemical Structure and Properties

Phenylmethyl N-(8-bromoocetyl)carbamate possesses the molecular formula $C_{16}H_{24}BrNO_2$. The structure features a benzyl carbamate group attached to an eight-carbon alkyl chain, which is terminally substituted with a bromine atom. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications, such as the introduction of various nucleophiles at the alkyl terminus or modifications at the aromatic ring.

Property	Value
Molecular Formula	C ₁₆ H ₂₄ BrNO ₂
Molecular Weight	342.27 g/mol
CAS Number	209179-21-5
Appearance	Expected to be a colorless to pale yellow oil or a low-melting solid

```
graph "Phenylmethyl_N_8_bromoocetyl_carbamate_Structure" {
  layout=neato;
  node [shape=plaintext];
  bgcolor="#FFFFFF";

  // Atom nodes
  C1 [label="C", pos="0,0!", fontcolor="#202124"];
  C2 [label="C", pos="1,1!", fontcolor="#202124"];
  C3 [label="C", pos="2.5,1!", fontcolor="#202124"];
  C4 [label="C", pos="3.5,0!", fontcolor="#202124"];
  C5 [label="C", pos="2.5,-1!", fontcolor="#202124"];
  C6 [label="C", pos="1,-1!", fontcolor="#202124"];
  C7 [label="CH2", pos="-1.5,0!", fontcolor="#202124"];
  O1 [label="O", pos="-2.5,1!", fontcolor="#EA4335"];
  C8 [label="C", pos="-3.5,1!", fontcolor="#202124"];
  O2 [label="O", pos="-4.5,2!", fontcolor="#EA4335"];
  N1 [label="N", pos="-4.5,0!", fontcolor="#4285F4"];
  H1 [label="H", pos="-5.5,0!", fontcolor="#202124"];
  C9 [label="CH2", pos="-6.5,-1!", fontcolor="#202124"];
  C10 [label="CH2", pos="-7.5,-2!", fontcolor="#202124"];
  C11 [label="CH2", pos="-8.5,-1!", fontcolor="#202124"];
  C12 [label="CH2", pos="-9.5,-2!", fontcolor="#202124"];
  C13 [label="CH2", pos="-10.5,-1!", fontcolor="#202124"];
  C14 [label="CH2", pos="-11.5,-2!", fontcolor="#202124"];
```

```
C15 [label="CH2", pos="-12.5,-1!", fontcolor="#202124"];  
C16 [label="CH2", pos="-13.5,-2!", fontcolor="#202124"];  
Br1 [label="Br", pos="-14.5,-1!", fontcolor="#34A853"];
```

```
// Bonds  
C1 -- C2 [color="#202124"];  
C2 -- C3 [color="#202124"];  
C3 -- C4 [color="#202124"];  
C4 -- C5 [color="#202124"];  
C5 -- C6 [color="#202124"];  
C6 -- C1 [color="#202124"];  
C1 -- C7 [color="#202124"];  
C7 -- O1 [color="#202124"];  
O1 -- C8 [color="#202124"];  
C8 -- O2 [color="#202124"];  
C8 -- N1 [color="#202124"];  
N1 -- H1 [color="#202124"];  
N1 -- C9 [color="#202124"];  
C9 -- C10 [color="#202124"];  
C10 -- C11 [color="#202124"];  
C11 -- C12 [color="#202124"];  
C12 -- C13 [color="#202124"];  
C13 -- C14 [color="#202124"];  
C14 -- C15 [color="#202124"];  
C15 -- C16 [color="#202124"];  
C16 -- Br1 [color="#202124"];  
}
```

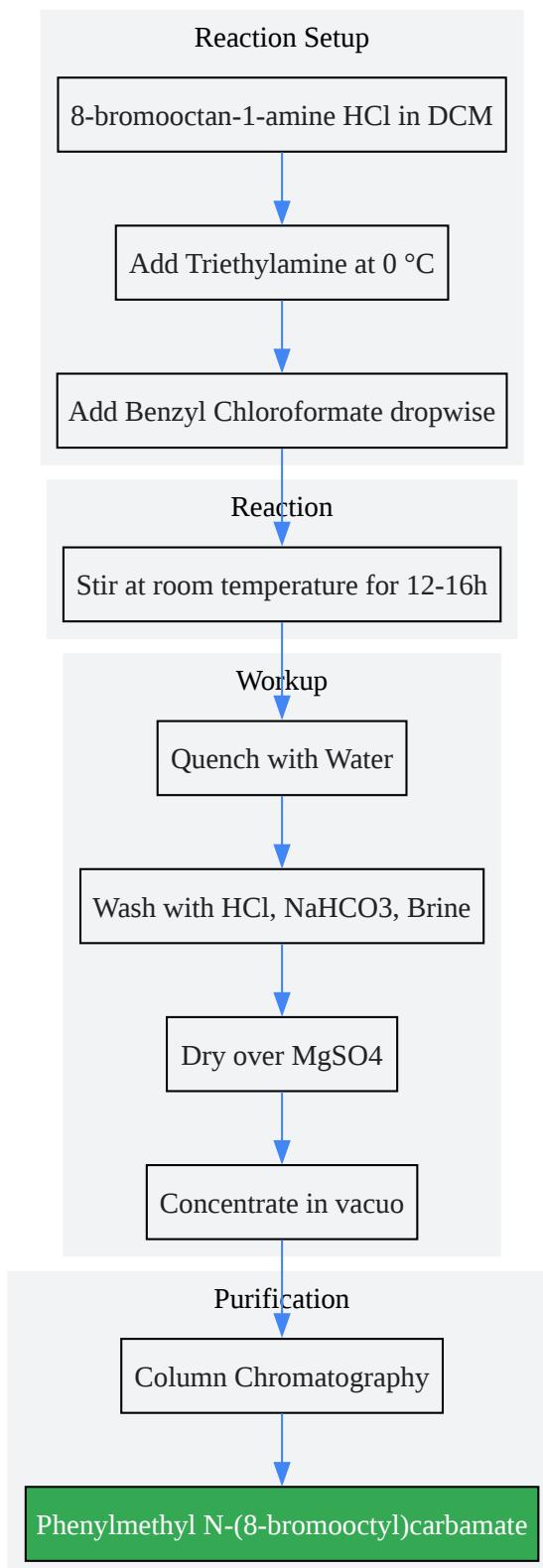
Chemical structure of **Phenylmethyl N-(8-bromoocetyl)carbamate**.

Experimental Protocols

Synthesis of Phenylmethyl N-(8-bromoocetyl)carbamate

The synthesis of **Phenylmethyl N-(8-bromoocetyl)carbamate** can be achieved through the reaction of 8-bromoocatan-1-amine with benzyl chloroformate. This reaction is a standard

procedure for the formation of N-alkyl carbamates.


Materials:

- 8-bromooctan-1-amine hydrochloride
- Benzyl chloroformate
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- To a solution of 8-bromooctan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add triethylamine (2.2 eq) at 0 °C (ice bath).
- Stir the mixture for 15 minutes at 0 °C.
- Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **Phenylmethyl N-(8-bromoocetyl)carbamate**.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **Phenylmethyl N-(8-bromoocetyl)carbamate**.

Analytical Data

The following tables summarize the expected spectroscopic data for **Phenylmethyl N-(8-bromoocetyl)carbamate** based on the analysis of its constituent functional groups and comparison with similar known compounds.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35	m	5H	Ar-H
~ 5.10	s	2H	Ph-CH ₂ -O
~ 4.85	t	1H	NH
~ 3.40	t	2H	CH ₂ -Br
~ 3.15	q	2H	N-CH ₂
~ 1.85	p	2H	CH ₂ -CH ₂ Br
~ 1.50	m	2H	N-CH ₂ -CH ₂
~ 1.30	m	8H	-(CH ₂) ₄ -

Spectra are predicted for a solution in CDCl₃.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~ 156.5	C=O (carbamate)
~ 136.8	Ar-C (quaternary)
~ 128.5	Ar-CH
~ 128.0	Ar-CH
~ 127.8	Ar-CH
~ 66.8	Ph-CH ₂ -O
~ 41.0	N-CH ₂
~ 33.8	CH ₂ -Br
~ 32.7	CH ₂ -CH ₂ Br
~ 30.0	N-CH ₂ -CH ₂
~ 28.9	-(CH ₂) ₄ -
~ 28.0	-(CH ₂) ₄ -
~ 26.5	-(CH ₂) ₄ -

Spectra are predicted for a solution in CDCl₃.

FTIR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3320	Medium, Sharp	N-H stretch
~ 2925, 2855	Strong	C-H stretch (alkyl)
~ 1690	Strong	C=O stretch (carbamate)
~ 1530	Medium	N-H bend
~ 1250	Strong	C-O stretch
~ 740, 695	Strong	C-H bend (aromatic)
~ 650	Medium	C-Br stretch

Potential Applications

Phenylmethyl N-(8-bromoocetyl)carbamate is a versatile molecule with potential applications in several areas of research and development:

- **Drug Discovery:** The terminal bromide allows for the facile introduction of various pharmacophores or targeting moieties through nucleophilic substitution. The carbamate linkage can act as a stable linker or be designed for enzymatic cleavage in prodrug strategies.
- **Linker Chemistry:** This compound can serve as a heterobifunctional linker for conjugating biomolecules, such as peptides, proteins, or oligonucleotides, to other molecules or solid supports.
- **Materials Science:** The long alkyl chain and the reactive bromide group make it a candidate for surface modification of materials, enabling the introduction of specific functionalities.

Safety and Handling

- Benzyl chloroformate is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.
- 8-bromoocatan-1-amine is a corrosive and toxic compound.

- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This document is intended for informational purposes only and is based on established chemical principles and data from analogous compounds. The experimental protocols are provided as a guide and should be adapted and optimized by qualified personnel. The author and publisher do not assume any liability for the use or misuse of the information contained herein.

- To cite this document: BenchChem. [Phenylmethyl N-(8-bromoocetyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602226#phenylmethyl-n-8-bromoocetyl-carbamate-chemical-structure\]](https://www.benchchem.com/product/b15602226#phenylmethyl-n-8-bromoocetyl-carbamate-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com